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Abstract

The Peptidyl-prolyl cis-trans isomerase, PIN1, is a critical regulator of protein function, acting
on phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs to control the conformation
and activity of numerous cellular proteins.[1] Its overexpression and overactivation are
implicated in the progression of many human cancers, where it promotes the function of
oncogenes and inactivates tumor suppressors.[2][3][4] Despite its significance as a therapeutic
target, developing potent and selective inhibitors has been a major challenge.[3][4][5] This
document details the discovery and characterization of Sulfopin, a first-in-class covalent
inhibitor of PIN1. Developed through an electrophilic fragment-based screening campaign,
Sulfopin targets a cysteine residue in the enzyme's active site, leading to potent and
irreversible inhibition.[2][3][6] It is highly selective and has been shown to engage PIN1 in
cellular and in vivo models, phenocopying the effects of PIN1 genetic knockout.[2][3][4]
Sulfopin serves as a valuable chemical probe for elucidating PIN1 biology and represents a
foundational tool for developing PIN1-targeted cancer therapies.[3][4]

Discovery and Optimization

The identification of Sulfopin was achieved through a systematic, multi-stage process
beginning with a fragment-based screen designed to identify covalent inhibitors.

Covalent Fragment-Based Screening
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The discovery campaign began by screening an electrophilic fragment library against PIN1.[2]
[3][4] The primary goal was to identify fragments capable of forming a covalent bond with the
nucleophilic cysteine residue (Cys113) located in the catalytic pocket of PIN1.[2][3][6]

« Initial Screen: The initial high-throughput screen utilized intact protein liquid chromatography-
mass spectrometry (LC-MS) to directly detect covalent modification of PIN1 by fragments in
the library.[3][6]

 Hit Identification: This screen identified multiple "hits." A notable feature among the most
potent hits was the presence of a shared sulfolene or sulfolane moiety, which directed
subsequent optimization efforts.[3][6]

Lead Optimization

The initial fragments were optimized to improve potency and selectivity while maintaining a low
level of inherent reactivity to avoid off-target effects. This process led to the development of
Sulfopin.[3][7] The optimization workflow balanced labeling efficiency against general reactivity,
ultimately selecting Sulfopin as the lead candidate with the best overall profile.[3][8]

Fragment Screening Lead Optimization

Electrophilic Intact Protein LC-MS of ‘ Prioritize Hits [ Analysis of Hits: Structure-Activity Balance Potency vs. Sulfopin:
Fragment Library Screen vs. PIN1 Covalent Hits [ l Shared Sulfolane Moiety Relationship (SAR) Studies Warhead Reactivity Optimized Lead Compound

Click to download full resolution via product page

Caption: Workflow for the discovery and optimization of Sulfopin.

Biological and Pharmacological Profile

Sulfopin's activity was characterized through a suite of biochemical, cellular, and in vivo assays
to establish its potency, selectivity, and mechanism of action.

Biochemical Potency and Selectivity
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Sulfopin is a potent, time-dependent covalent inhibitor of PIN1. Its binding affinity and inhibitory
constants have been quantified using multiple assays. The co-crystal structure of PIN1 in
complex with Sulfopin confirms a covalent interaction with Cys113, with the sulfolane ring
occupying the hydrophobic proline-binding pocket.[3][8] A non-covalent analog, Sulfopin-AcA,
in which the electrophile is removed, shows no activity, confirming that the covalent interaction
is essential for its high affinity.[7][8][9]

Parameter Value Assay | Method Citation

A tK 17 nM Fluorescence [B171[8][9][10][11]
arent Ki n
PP Polarization (FP)

PPlase Catalytic

Apparent Ki 211 nM [71[9]
Assay
FP (Dose- and Time-

Kinact/Ki 84 M-1s-1 [719]
Dependent)

- ) Chemoproteomics
Selectivity High (1dTOP-ABPF) [3][4][6]
I -

~50% at 2h; Complete  Live Cell Competition
Cellular Engagement (71181191
at 4h (1 uM) Assay

Mechanism of Action and Signaling Pathway

PIN1 functions as a molecular switch that regulates the activity of numerous proteins involved
in oncogenic signaling.[12][13][14] It binds to pSer/Thr-Pro motifs and catalyzes their cis-trans
isomerization.[1][13] This conformational change can alter protein stability, localization, and
activity. Key PIN1-regulated pathways include those driven by c-Myc and Cyclin D1.[12][13][14]
Sulfopin covalently modifies Cys113 in the PIN1 active site, irreversibly inhibiting its isomerase
activity.[3][15][16] This blockade prevents PIN1 from regulating its downstream targets, leading
to a downregulation of oncogenic programs, such as Myc-driven transcription.[2][3][4][11]
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Caption: PIN1 signaling pathway and mechanism of inhibition by Sulfopin.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b15603752?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603752?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Cellular and In Vivo Activity

In cellular assays, Sulfopin treatment phenocopies the genetic knockout of PIN1.[3][4] While it
shows only modest effects on the viability of cancer cells in standard 2D culture, prolonged
exposure leads to a reduction in S-phase cells and an increase in G1-phase cells.[3][6] More
significantly, in in vivo models, including zebrafish and murine models of MYCN-driven
neuroblastoma and pancreatic cancer, Sulfopin treatment reduces tumor progression and
confers a survival benefit.[2][3][4][11]

Key Experimental Protocols
Fluorescence Polarization (FP) Competition Assay for Ki
Determination

This assay measures the binding affinity of an inhibitor by its ability to compete with a
fluorescently labeled tracer for binding to the target protein.

» Reagents: Recombinant PIN1 protein, fluorescent tracer peptide, Sulfopin, assay buffer (e.g.,
50 mM HEPES, 100 mM NaCl, 1 mM TCEP, 0.01% Triton X-100, pH 7.4).

e Procedure: a. Prepare a dilution series of Sulfopin in assay buffer. b. In a 384-well plate, add
PIN1 protein and the Sulfopin dilutions. c. Incubate the plate for a defined period (e.g., 14
hours) to allow for covalent bond formation.[3][7][9] d. Add the fluorescent tracer peptide to
all wells. e. Incubate for an additional 30 minutes to reach binding equilibrium. f. Measure
fluorescence polarization using a plate reader.

o Data Analysis: Plot the change in polarization against the logarithm of inhibitor concentration.
Fit the data to a competitive binding model to determine the ICso, which is then converted to
an apparent Ki value.

Cellular Target Engagement Competition Assay

This assay confirms that the inhibitor can access and bind to its target in a complex cellular
environment.

» Reagents: Cell line of interest (e.g., PATU-8988T), Sulfopin, Sulfopin-desthiobiotin (Sulfopin-
DTB) probe, lysis buffer, streptavidin beads, SDS-PAGE reagents, anti-PIN1 antibody.[7][8]
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[9]

e Procedure: a. Culture cells to ~80% confluency. b. Treat cells with varying concentrations of
Sulfopin (or DMSO as a vehicle control) for a specified time (e.g., 4-5 hours).[8][9] c. Harvest
and lyse the cells. d. Incubate the cell lysates with the Sulfopin-DTB probe (e.g., 1 uM) for 1
hour to label any PIN1 not already bound by Sulfopin.[8][9] e. Add streptavidin beads to the
lysates to pull down the biotinylated probe-protein complexes. f. Wash the beads to remove
non-specific binders. g. Elute the bound proteins and analyze by Western blot using an anti-
PIN1 antibody.

o Data Analysis: A decrease in the PIN1 signal in Sulfopin-treated samples compared to the
vehicle control indicates successful target engagement.

Cell Cycle Analysis

This protocol assesses the effect of the inhibitor on cell cycle progression.

o Reagents: Cell line of interest, Sulfopin, cell culture medium, phosphate-buffered saline
(PBS), ethanol (70%, ice-cold), propidium iodide (PI) staining solution with RNase A.

e Procedure: a. Seed cells and allow them to adhere overnight. b. Treat cells with Sulfopin or
vehicle control for a prolonged period (e.g., 4 days).[11] c. Harvest cells by trypsinization,
wash with PBS, and collect the cell pellet. d. Fix the cells by resuspending the pellet in ice-
cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours. e. Wash the
fixed cells with PBS and resuspend in PI staining solution. f. Incubate in the dark for 30
minutes at room temperature. g. Analyze the DNA content of the cells using a flow cytometer.

o Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell
cycle using cell cycle analysis software.

Conclusion

Sulfopin is a landmark molecule in the study of PIN1. It was discovered through a covalent
fragment-based approach and developed into a highly potent and selective chemical probe.[2]
[3][4] Its mechanism of action, involving the irreversible covalent modification of Cys113 in the
PIN1 active site, is well-characterized.[3][15] While its direct impact on cancer cell viability in
vitro is modest, its ability to downregulate key oncogenic drivers like c-Myc and inhibit tumor

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.biorxiv.org/content/10.1101/2020.03.20.998443v1.full.pdf
https://www.researchgate.net/publication/340090073_Sulfopin_a_selective_covalent_inhibitor_of_Pin1_blocks_Myc-driven_tumor_initiation_and_growth_in_vivo
https://www.biorxiv.org/content/10.1101/2020.03.20.998443v1.full.pdf
https://www.researchgate.net/publication/340090073_Sulfopin_a_selective_covalent_inhibitor_of_Pin1_blocks_Myc-driven_tumor_initiation_and_growth_in_vivo
https://www.biorxiv.org/content/10.1101/2020.03.20.998443v1.full.pdf
https://www.medchemexpress.com/sulfopin.html
https://www.omicsdi.org/dataset/biostudies-literature/S-EPMC9119696
https://pmc.ncbi.nlm.nih.gov/articles/PMC9119696/
https://ohsu.elsevierpure.com/en/publications/sulfopin-is-a-covalent-inhibitor-of-pin1-that-blocks-myc-driven-t/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9119696/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12284463/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603752?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

growth in vivo highlights the therapeutic potential of PIN1 inhibition.[2][3][4] Sulfopin provides
an indispensable tool for further dissecting PIN1-dependent signaling pathways and serves as
a critical foundation for the development of next-generation PIN1 inhibitors for cancer therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. PIN1 - Wikipedia [en.wikipedia.org]

2. S-EPMC9119696 - Sulfopin is a covalent inhibitor of Pinl that blocks Myc-driven tumors in
vivo. - OmicsDI [omicsdi.org]

¢ 3. Sulfopin is a covalent inhibitor of Pinl that blocks Myc-driven tumors in vivo - PMC
[pmc.ncbi.nlm.nih.gov]

e 4. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

o 5. Sulfopin is a covalent inhibitor of Pinl that blocks Myc-driven tumors in vivo - PubMed
[pubmed.ncbi.nim.nih.gov]

e 6. researchgate.net [researchgate.net]

e 7. biorxiv.org [biorxiv.org]

o 8. researchgate.net [researchgate.net]

e 9. biorxiv.org [biorxiv.org]

e 10. selleckchem.com [selleckchem.com]

e 11. medchemexpress.com [medchemexpress.com]

e 12. Pinl as a central node in oncogenic signaling: Mechanistic insights and clinical prospects
(Review) - PMC [pmc.ncbi.nim.nih.gov]

e 13. researchgate.net [researchgate.net]
» 14. Oncogenic Hijacking of the PIN1 Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]

e 15. Covalent Inhibition of the Peptidyl-Prolyl Isomerase Pinl by Sulfopin Results in a Broad
Impact on the Phosphoproteome of Human Osteosarcoma U2-OS Cells - PMC
[pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.omicsdi.org/dataset/biostudies-literature/S-EPMC9119696
https://pmc.ncbi.nlm.nih.gov/articles/PMC9119696/
https://ohsu.elsevierpure.com/en/publications/sulfopin-is-a-covalent-inhibitor-of-pin1-that-blocks-myc-driven-t/
https://www.benchchem.com/product/b15603752?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/PIN1
https://www.omicsdi.org/dataset/biostudies-literature/S-EPMC9119696
https://www.omicsdi.org/dataset/biostudies-literature/S-EPMC9119696
https://pmc.ncbi.nlm.nih.gov/articles/PMC9119696/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9119696/
https://ohsu.elsevierpure.com/en/publications/sulfopin-is-a-covalent-inhibitor-of-pin1-that-blocks-myc-driven-t/
https://pubmed.ncbi.nlm.nih.gov/33972797/
https://pubmed.ncbi.nlm.nih.gov/33972797/
https://www.researchgate.net/publication/351465410_Sulfopin_is_a_covalent_inhibitor_of_Pin1_that_blocks_Myc-driven_tumors_in_vivo
https://www.biorxiv.org/content/10.1101/2020.03.20.998443.full
https://www.researchgate.net/publication/340090073_Sulfopin_a_selective_covalent_inhibitor_of_Pin1_blocks_Myc-driven_tumor_initiation_and_growth_in_vivo
https://www.biorxiv.org/content/10.1101/2020.03.20.998443v1.full.pdf
https://www.selleckchem.com/products/sulfopin.html
https://www.medchemexpress.com/sulfopin.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11795255/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11795255/
https://www.researchgate.net/figure/Pin1-functions-as-a-critical-catalyst-for-integrating-multiple-oncogenic-signaling_fig2_10914639
https://pmc.ncbi.nlm.nih.gov/articles/PMC6401644/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12284463/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12284463/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12284463/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603752?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e 16. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Sulfopin: A Technical Guide to its Discovery, Synthesis,
and Application]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15603752#discovery-and-synthesis-of-sulfopin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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